molecular formula C14H11BrN2 B14879318 2-(4-Bromophenyl)-5-methylimidazo[1,2-a]pyridine

2-(4-Bromophenyl)-5-methylimidazo[1,2-a]pyridine

Cat. No.: B14879318
M. Wt: 287.15 g/mol
InChI Key: QBHSJVFGIUHCCJ-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-5-methylimidazo[1,2-a]pyridine is a heterocyclic compound with the molecular formula C13H9BrN2. It is a derivative of imidazo[1,2-a]pyridine, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-5-methylimidazo[1,2-a]pyridine typically involves the reaction of 4-bromoacetophenone with 2-aminopyridine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide in ethanol, leading to the formation of the desired imidazo[1,2-a]pyridine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity, making the process more efficient for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-5-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .

Scientific Research Applications

2-(4-Bromophenyl)-5-methylimidazo[1,2-a]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-5-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-5-methylimidazo[1,2-a]pyridine
  • 2-(4-Fluorophenyl)-5-methylimidazo[1,2-a]pyridine
  • 2-(4-Methylphenyl)-5-methylimidazo[1,2-a]pyridine

Uniqueness

2-(4-Bromophenyl)-5-methylimidazo[1,2-a]pyridine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making it a versatile intermediate for the synthesis of other compounds .

Properties

Molecular Formula

C14H11BrN2

Molecular Weight

287.15 g/mol

IUPAC Name

2-(4-bromophenyl)-5-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C14H11BrN2/c1-10-3-2-4-14-16-13(9-17(10)14)11-5-7-12(15)8-6-11/h2-9H,1H3

InChI Key

QBHSJVFGIUHCCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=NC(=CN12)C3=CC=C(C=C3)Br

Origin of Product

United States

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